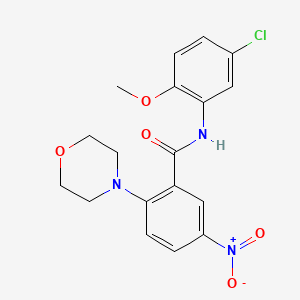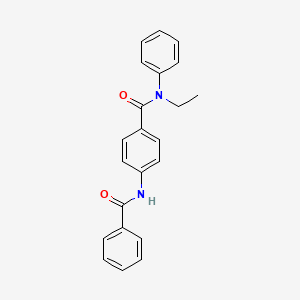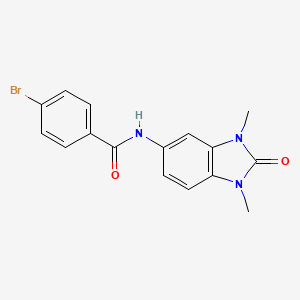
N-(5-chloro-2-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide, also known as TAK-901, is a small-molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a key role in regulating cell growth, proliferation, and survival. TAK-901 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and viral infections.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide exerts its anti-cancer effects by inhibiting the activity of CK2, which is known to be overexpressed in many types of cancer. CK2 plays a key role in promoting cell survival and protecting cells from apoptosis, or programmed cell death. By inhibiting CK2, N-(5-chloro-2-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide induces apoptosis in cancer cells and inhibits their growth and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(5-chloro-2-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been shown to have anti-inflammatory and anti-viral properties. N-(5-chloro-2-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide inhibits the replication of the hepatitis C virus, and has been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloro-2-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of N-(5-chloro-2-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide is that it is not selective for CK2, and can also inhibit other kinases at higher concentrations.
Orientations Futures
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide. One area of interest is the development of more selective CK2 inhibitors that can be used to study the specific functions of CK2 in different cellular processes. Another area of interest is the development of combination therapies that can enhance the anti-cancer effects of N-(5-chloro-2-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide. Finally, the potential use of N-(5-chloro-2-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide as an anti-viral agent warrants further investigation.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth and survival of a wide range of tumor cell lines. In addition, N-(5-chloro-2-methoxyphenyl)-2-(4-morpholinyl)-5-nitrobenzamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5/c1-26-17-5-2-12(19)10-15(17)20-18(23)14-11-13(22(24)25)3-4-16(14)21-6-8-27-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXQPRMBUDIHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({oxo[(1-phenylethyl)amino]acetyl}amino)benzoate](/img/structure/B4389867.png)
![7-benzyl-8-[(4-benzyl-1-piperazinyl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4389878.png)
![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B4389886.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]pentanamide](/img/structure/B4389892.png)
![ethyl [3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4389900.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4389919.png)
![1-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}ethanone](/img/structure/B4389925.png)
![ethyl {[2-(4-morpholinylcarbonyl)phenyl]amino}(oxo)acetate](/img/structure/B4389928.png)


![N-(2-ethoxyphenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4389961.png)
![4-bromo-N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4389964.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)-4-methylbenzamide](/img/structure/B4389965.png)